molecular formula C12H17NO2 B087341 (+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 14089-52-2

(+/-)-MDEA solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No. B087341
M. Wt: 207.27 g/mol
InChI Key: PVXVWWANJIWJOO-UHFFFAOYSA-N
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Patent
US09440863B2

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]>>[SH2:1].[C:15](=[O:16])=[O:14].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]

Inputs

Step One
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440863B2

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]>>[SH2:1].[C:15](=[O:16])=[O:14].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]

Inputs

Step One
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440863B2

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]>>[SH2:1].[C:15](=[O:16])=[O:14].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]

Inputs

Step One
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440863B2

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]>>[SH2:1].[C:15](=[O:16])=[O:14].[CH3:2][CH2:3][NH:4][CH:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[CH:9]=1)[CH3:6]

Inputs

Step One
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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